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molecular formula C19H23NO B8679260 4-(3-Diethylamino-1-oxo-propyl)-biphenyl

4-(3-Diethylamino-1-oxo-propyl)-biphenyl

Cat. No. B8679260
M. Wt: 281.4 g/mol
InChI Key: RZUNNSSCMREJEY-UHFFFAOYSA-N
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Patent
US04104383

Procedure details

50 g of biphenyl methyl ketone, 10 g of paraformaldehyde and 30 g of diethylamine hydrochloride were heated under reflux for 6 hours in 200 ml of absolute ethanol and in the presence of 1 ml of 10 N hydrochloric acid. On cooling, a mixture of the reaction product in the form of its hydrochloride and of the initial ketone crystallized from the reaction mixture. These were separated by treating the mixture with 500 ml of 10% hydrochloric acid and the aqueous solution was extracted with ethyl acetate. The organic phase was disposed of and the aqueous phase was made alkaline by the addition of 10 N aqueous soda. The liberated base was finally extracted with ether. After drying the ethereal solution with sodium sulphate and evaporating the ether, 4-(3-diethylamino-1-oxo-propyl)-biphenyl was obtained in the form of a yellow oil and in a yield of 55%.
Name
biphenyl methyl ketone
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:4])=[O:3].[C:5]1([C:11]2[CH:16]=[CH:15]C=[CH:13][CH:12]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[CH2:17]=O.Cl.[CH2:20]([NH:22][CH2:23][CH3:24])[CH3:21].Cl>C(O)C>[CH2:20]([N:22]([CH2:23][CH3:24])[CH2:17][CH2:1][C:2]([C:4]1[CH:13]=[CH:12][C:11]([C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=2)=[CH:16][CH:15]=1)=[O:3])[CH3:21] |f:0.1,3.4|

Inputs

Step One
Name
biphenyl methyl ketone
Quantity
50 g
Type
reactant
Smiles
CC(=O)C.C1(=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
10 g
Type
reactant
Smiles
C=O
Name
Quantity
30 g
Type
reactant
Smiles
Cl.C(C)NCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
of the initial ketone crystallized from the reaction mixture
CUSTOM
Type
CUSTOM
Details
These were separated
ADDITION
Type
ADDITION
Details
by treating the mixture with 500 ml of 10% hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with ethyl acetate
ADDITION
Type
ADDITION
Details
by the addition of 10 N aqueous soda
EXTRACTION
Type
EXTRACTION
Details
The liberated base was finally extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the ethereal solution with sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporating the ether

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CCC(=O)C1=CC=C(C=C1)C1=CC=CC=C1)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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